molecular formula C15H12N2O5 B5685975 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide CAS No. 5681-10-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

Cat. No.: B5685975
CAS No.: 5681-10-7
M. Wt: 300.27 g/mol
InChI Key: FMDJDYPHUALRGG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide is a chemical scaffold of high interest in medicinal chemistry and oncology research, particularly in the development of selective kinase inhibitors. The 1,4-benzodioxane core is a recognized privileged structure in drug discovery, known for its versatile interactions with various biological targets and its presence in several pharmacologically active compounds . Specifically, this compound features a benzodioxin moiety linked to a nitro-substituted benzamide, a structure analogous to optimized derivatives being investigated as potent and selective inhibitors of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) . ROR1 is a highly attractive and therapeutically relevant target for cancer therapy, expressed in various malignancies such as leukemia and lung cancer but absent in most healthy adult tissues, offering a potential window for selective treatment . The mechanism of action for this class of compounds involves targeting the kinase domain of ROR1, thereby disrupting oncogenic signaling pathways that drive tumor cell proliferation, survival, and metastasis. Researchers can utilize this nitrobenzamide derivative as a key intermediate or building block for structure-activity relationship (SAR) studies, or as a starting point for the synthesis of more complex molecules aimed at achieving enhanced selectivity and potency against ROR1 and other kinases. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in early-stage drug discovery. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJDYPHUALRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972251
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5681-10-7
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: The major product is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

Anticancer Research

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide has been studied for its potential anticancer properties. Its structural features allow it to interact with various biological targets associated with cancer cell proliferation and survival.

Case Study : A study published in Cancer Research demonstrated that derivatives of benzodioxin compounds exhibit selective cytotoxicity against specific cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interference with DNA repair mechanisms in cancer cells .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Preliminary assays have shown effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Chemical Synthesis and Modifications

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance its yield and purity.

Synthesis Methodology

  • Starting Material Preparation : The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin.
  • Nitration Reaction : The compound undergoes nitration to introduce the nitro group at the para position of the benzamide.
  • Purification : The final product is purified using recrystallization techniques.

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways relevant to disease states.

Example Enzymes Targeted :

  • Cyclooxygenase (COX) : Inhibition studies suggest that this compound may reduce inflammation by inhibiting COX enzymes.
  • Aromatase : Potential application in hormone-dependent cancers through aromatase inhibition.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamide analogs of 1,4-benzodioxin derivatives are well-documented. For example:

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10). aureus or P. aeruginosa but demonstrated moderate lipoxygenase inhibition when alkylated (e.g., derivatives 5c and 5e exhibited IC50 values of 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively, compared to the reference Baicalein (22.41 ± 1.3 mM)) .
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (3) : Derived from 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride, this sulfonamide and its alkylated derivatives (e.g., 5e and 5f ) displayed biofilm inhibitory activity against E. coli and B. subtilis with mild cytotoxicity .

Key Differences :

  • Alkylation of the sulfonamide nitrogen (e.g., with 3-phenylpropyl or 4-chlorobenzyl groups) significantly modulates lipoxygenase inhibition .
Table 1: Comparison of Sulfonamide Derivatives
Compound Functional Group Key Activities IC50/MIC Values Reference
4-Methylbenzenesulfonamide (3) -SO2- Inactive against S. aureus, P. aeruginosa N/A
5c (N-3-phenylpropyl derivative) -SO2- Lipoxygenase inhibition 85.79 ± 0.48 mM
4-Nitrobenzenesulfonamide derivatives -SO2- Biofilm inhibition (E. coli, B. subtilis) Not explicitly quantified

Acetamide and Benzamide Derivatives

Benzamide and acetamide derivatives with the 1,4-benzodioxin core exhibit diverse structural and functional properties:

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Synthesized as a colorless oil, characterized by <sup>1</sup>H-NMR and HRMS. No biological data were provided in the evidence .
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide: A benzamide-sulfonamide hybrid (CAS: 377760-55-9) with a molecular formula of C21H17FN2O5S. Its activity remains uncharacterized in the evidence .

Key Differences :

  • Hybrid structures (e.g., benzamide-sulfonamides) may target multiple biological pathways but require empirical validation .

Nitro-Substituted Analogs

The nitro group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide is a critical differentiating factor. In sulfonamide analogs, nitro substitution enhances biofilm inhibition compared to methyl or halide substituents . For example:

  • 4-Nitrobenzenesulfonamide derivatives : Exhibited biofilm inhibition against E. coli and B. subtilis, likely due to the nitro group’s electron-withdrawing effects enhancing interactions with bacterial enzymes .
  • 4-Fluorobenzenesulfonamide : Demonstrated hydrogen-bonding patterns in crystallography studies, suggesting nitro substitution could further influence molecular packing and solubility .

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15H12N2O5
  • Molecular Weight : 300.27 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

The compound features a benzodioxin moiety which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that compounds containing the benzodioxin structure exhibit anticancer properties. For instance, a study highlighted the effectiveness of similar benzodioxin derivatives in inhibiting cancer cell proliferation through induction of apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitro group and the benzodioxin moiety have been shown to impact potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Nitro group positionVaries potency; para-substituted derivatives show enhanced activity
Benzodioxin ring substitutionsAltered lipophilicity and bioavailability

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models. The compound was well-tolerated with minimal side effects observed .
  • Mechanistic Insights : In vitro assays revealed that this compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption in cancer cells. This suggests a dual mechanism involving both direct cytotoxicity and modulation of survival pathways .

Q & A

Q. What are the key steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide?

The synthesis typically involves multi-step reactions, starting with the coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-nitrobenzoyl chloride under basic conditions (e.g., Na₂CO₃ or LiH). Intermediate purification via crystallization and characterization using thin-layer chromatography (TLC) ensures reaction progression. Final steps often require polar aprotic solvents (e.g., DMF) and controlled pH to optimize yields .

Q. Which analytical techniques are recommended for structural characterization?

Post-synthesis characterization employs:

  • Infrared (IR) spectroscopy to confirm functional groups (e.g., nitro, amide).
  • Proton nuclear magnetic resonance (¹H-NMR) to resolve aromatic and aliphatic proton environments.
  • X-ray crystallography (if single crystals are obtained) for definitive 3D structural elucidation .

Q. What are the primary research applications of this compound?

It serves as a precursor for bioactive derivatives, including:

  • Antimicrobial agents : Derivatives inhibit bacterial biofilms (e.g., E. coli IC₅₀ ~9 µg/mL) .
  • Enzyme inhibitors : Modifications target acetylcholinesterase (AChE) and α-glucosidase (IC₅₀ ~81–86 µM) .

Q. How should the compound be stored to maintain stability?

Store in airtight containers at –20°C, protected from light and moisture. Stability studies suggest degradation occurs under prolonged exposure to acidic/basic conditions, monitored via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key factors include:

  • Solvent selection : DMF enhances solubility of intermediates.
  • Catalyst use : LiH accelerates coupling reactions.
  • Temperature control : Reactions performed at 25–60°C prevent side-product formation .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., α-glucosidase vs. AChE inhibition) may arise from:

  • Assay conditions : Variations in pH, substrate concentration, or enzyme source.
  • Structural modifications : Substituents (e.g., alkyl vs. aryl groups) alter binding affinity. Validate results using standardized protocols (e.g., WHO enzyme assays) and cross-check with molecular docking .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking : Identifies binding interactions with targets like PD-1/PD-L1 or α-glucosidase.
  • Graph neural networks (EGNN) : Predict scaffold-activity relationships even with limited training data .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • Side-chain variations : Alkyl/aralkyl groups improve membrane permeability. Test derivatives via in vitro enzyme inhibition and cytotoxicity assays .

Q. Which enzyme inhibition assays are most reliable for evaluating bioactivity?

  • α-Glucosidase assay : Measures IC₅₀ using p-nitrophenyl-α-D-glucopyranoside as substrate.
  • AChE inhibition : Ellman’s method monitors thiocholine production. Normalize results against acarbose or donepezil as controls .

Q. How to validate target interactions using molecular docking?

  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation metrics : Compare docking scores (e.g., binding energy ≤–8 kcal/mol) with experimental IC₅₀ values. Cross-reference with mutagenesis studies to confirm critical residues .

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